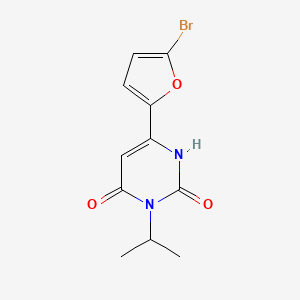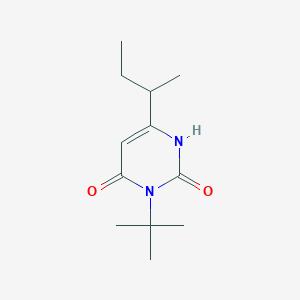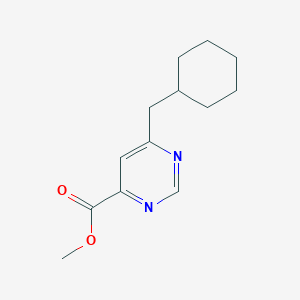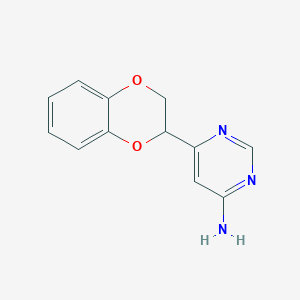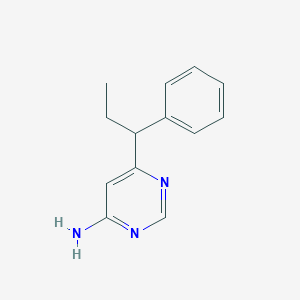![molecular formula C9H14N2O2 B1484209 4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 1862527-90-9](/img/structure/B1484209.png)
4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol
Übersicht
Beschreibung
“4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol” is a chemical compound with the CAS Number 1862527-90-9 . It has a molecular weight of 182.22 . The IUPAC name for this compound is 4-((1H-pyrazol-1-yl)methyl)tetrahydro-2H-pyran-4-ol .
Molecular Structure Analysis
The InChI code for “4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol” is 1S/C9H14N2O2/c12-9(2-6-13-7-3-9)8-11-5-1-4-10-11/h1,4-5,12H,2-3,6-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol” is an oil . It has a molecular weight of 182.22 .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol: derivatives have shown promising results in the treatment of Leishmaniasis , a neglected disease responsible for about 56,000 deaths annually . The derivatives exhibit activity against Leishmania infantum and Leishmania amazonensis , with some compounds showing a profile similar to pentamidine but with lower cytotoxicity . This suggests their potential as safer alternatives for current treatments.
Antimicrobial Properties
Pyrazole derivatives, including those similar to “4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol”, have been observed to be active against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This indicates their potential use as antimicrobial agents in medical research and pharmaceutical development.
Molecular Modeling and Drug Design
The compound’s derivatives have been used in molecular modeling to evaluate their interaction with parasitic targets. Changes in electronic regions and orientation, as well as lipophilicity, are areas of interest to improve the interaction with the target, which is crucial for drug design and development .
Synthetic Chemistry Advancements
The synthetic routes for creating pyrazole derivatives, including “4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol”, have seen recent advancements. These include eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions . These advancements contribute to the field of synthetic chemistry by providing more efficient and sustainable ways to produce these compounds.
Antimalarial Evaluation
Pyrazole derivatives have also been evaluated for their antimalarial properties. A molecular simulation study justified the potent in vitro antipromastigote activity of a compound, indicating a desirable fitting pattern in the active site characterized by lower binding free energy . This highlights the potential of pyrazole derivatives in antimalarial research.
Biological Potencies in Agro-Chemistry
The pyrazole core is found in a wide library of heterocyclic compounds that encompass promising agro-chemical potencies . The derivatives of “4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol” could be explored for their use in developing new agrochemicals, potentially leading to more effective and environmentally friendly pesticides or herbicides.
Eigenschaften
IUPAC Name |
4-(pyrazol-1-ylmethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9(2-6-13-7-3-9)8-11-5-1-4-10-11/h1,4-5,12H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUORKDIAXPCXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



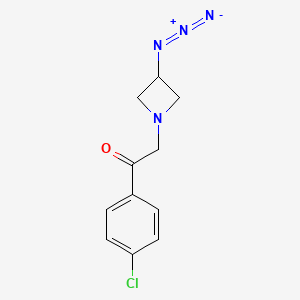
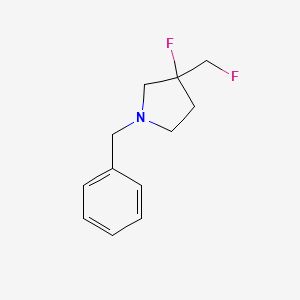
![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)


![6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484139.png)
![3-Methyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484140.png)
